molecular formula C10H9BrN2O2 B1430916 methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate CAS No. 1363381-41-2

methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

Cat. No.: B1430916
CAS No.: 1363381-41-2
M. Wt: 269.09 g/mol
InChI Key: LUFFZUUZKALCOA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (CAS 1363381-41-2) is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . This compound features a bromine atom and an ester group on an N1-methylated indazole core, making it a versatile intermediate for further functionalization, notably through metal-catalyzed cross-coupling reactions. Its pre-installed N1-methyl group eliminates the regioselectivity challenges often associated with the alkylation of the parent 1H-indazole, providing a defined scaffold for the efficient synthesis of more complex molecules . This indazole derivative serves as a key precursor in pharmaceutical research for the preparation of targeted bioactive molecules . The bromine atom at the 5-position is a strategic handle for diversification, allowing researchers to explore structure-activity relationships (SAR) by introducing various aryl, heteroaryl, or alkynyl groups via reactions such as Suzuki or Sonogashira couplings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups like amides, offering additional avenues for molecular design. The compound is offered with a typical purity of 95% or higher and is intended for research and development purposes exclusively . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5-bromo-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFFZUUZKALCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179329
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-41-2
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 5-bromo-1-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Bromo-1-Methylindazole

A patented method (CN113912544A) describes an efficient synthesis of 5-bromo-1-methylindazole, which is structurally close to the indazole core of the target compound. The key steps include:

  • Condensation Reaction : 2-fluoro-5-bromobenzaldehyde is condensed with formylhydrazine to form a hydrazone intermediate.
  • Ring Closure : Treatment with an alkali in a polar aprotic solvent induces ring closure, forming the indazole ring.
  • Reduction : Borane is used to reduce the intermediate to 5-bromo-1-methylindazole.

This method avoids the common isomer formation problem seen in direct methylation of 5-bromoindazole, where mixtures of 1-methyl and 2-methyl isomers are difficult to separate. The process is shorter, yields a high-purity product, and is suitable for scale-up due to its operational simplicity and avoidance of repeated chromatography.

Synthesis of 5-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives

Although focusing on pyrazole rather than indazole, the method described in CN112079781A offers insights into preparing brominated methylated heterocyclic carboxylates:

  • Step 1 : Condensation of diethyl butynedioate with methylhydrazine to yield 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Step 2 : Bromination using tribromooxyphosphorus to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
  • Step 3 : Hydrolysis of the ester to the corresponding carboxylic acid.
  • Step 4 : Conversion to tert-butyl carbamate derivative via reaction with azido dimethyl phosphate and tert-butyl alcohol.
  • Step 5 : Hydrolysis in trifluoroacetic acid to yield 5-bromo-1-methyl-1H-pyrazol-3-amine.

This route is notable for avoiding highly toxic reagents like cyanogen bromide and n-butyl lithium, employing mild conditions, and using readily available raw materials. The process is scalable and environmentally friendlier.

Adaptation for this compound

Based on the above methods, a plausible preparation method for this compound would involve:

  • Starting Material : 2-fluoro-5-bromobenzaldehyde or a similar brominated benzaldehyde derivative.
  • Step 1: Hydrazone Formation : Condensation with formylhydrazine to form the hydrazone intermediate.
  • Step 2: Ring Closure : Cyclization under basic conditions in a polar aprotic solvent to form the indazole ring.
  • Step 3: Methylation : Introduction of the methyl group at the N-1 position, preferably by a selective methylation method that avoids isomer formation.
  • Step 4: Carboxylation and Esterification : Introduction of the carboxylate group at the 3-position, followed by methyl ester formation.

The key challenge is the selective methylation at N-1 without generating N-2 isomers and the efficient introduction of the carboxylate group at the 3-position.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Condensation 2-fluoro-5-bromobenzaldehyde + formylhydrazine Formation of hydrazone intermediate
2 Ring Closure Alkali (e.g., NaOH) in polar aprotic solvent Cyclization to indazole ring
3 Reduction/Methylation Borane reduction; methyl iodide under alkaline conditions (with caution) Selective N-1 methylation, avoiding isomers
4 Carboxylation/Esterification Carboxylation at 3-position; methylation to form ester Formation of this compound

Research Findings and Considerations

  • Isomer Control : Traditional direct methylation of 5-bromoindazole often yields a mixture of N-1 and N-2 methylated isomers that are hard to separate due to similar Rf values in chromatography. The condensation and ring-closure method followed by methylation avoids this problem and improves purity.

  • Scalability : The method involving condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, ring closure, and borane reduction is more amenable to industrial scale-up due to fewer purification steps and less solvent use.

  • Environmental and Safety Aspects : Avoiding highly toxic reagents like cyanogen bromide and n-butyl lithium, as seen in related pyrazole syntheses, is crucial for safer and greener production processes.

  • Yield and Purity : The patented methods report high purity products with minimized side-products, achieved through optimized reaction conditions and post-reaction workup.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.

Major Products

    Substitution: Formation of 5-azido-1-methyl-1H-indazole-3-carboxylate or 5-thio-1-methyl-1H-indazole-3-carboxylate.

    Reduction: Formation of 5-bromo-1-methyl-1H-indazole-3-methanol.

    Oxidation: Formation of 5-bromo-1-methyl-1H-indazole-3-carboxylic acid.

Scientific Research Applications

Organic Synthesis

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate is used as a building block in the synthesis of more complex indazole derivatives. Its ability to undergo various chemical reactions, such as substitution, reduction, and oxidation, makes it an essential intermediate in organic synthesis.

Common Reactions:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols.
  • Reduction Reactions: The ester group can be converted to alcohols using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids using strong oxidizing agents.
Reaction TypeExample ProductConditions
Substitution5-Azido-1-methyl-1H-indazole-3-carboxylateNucleophiles in polar aprotic solvents
Reduction5-Bromo-1-methyl-1H-indazole-3-methanolLithium aluminum hydride in anhydrous ether
Oxidation5-Bromo-1-methyl-1H-indazole-3-carboxylic acidPotassium permanganate in aqueous conditions

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs targeting various diseases.

Antitumor Activity:
Research indicates that this compound exhibits significant inhibition of cell proliferation across various cancer cell lines. Its mechanism involves modulation of apoptotic pathways, with studies showing that it can upregulate p53 protein levels while downregulating MDM2, leading to enhanced apoptosis in cancer cells .

Biological Activity:
The compound has shown potential in:

  • Inhibiting enzymes such as FGFR1 and FGFR2.
  • Serving as a model for studying regioselective reactions in indazoles .

Case Studies

Several studies highlight the diverse applications of this compound:

Antiproliferative Studies:
A review indicated that indazole derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines, with this compound showing significant promise .

Regioselective Alkylation:
Research by Takahashi et al. demonstrated successful regioselective N1 and N2 alkylations of this compound using various electrophiles, achieving yields of up to 44% for N1-substituted products .

Mechanism of Action

The mechanism of action of methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the ester group can play crucial roles in binding interactions and the overall pharmacokinetic properties of the compound.

Comparison with Similar Compounds

Substituent Variations at Position 5

The bromine atom at position 5 distinguishes this compound from analogs with electron-withdrawing or donating groups. These substitutions influence reactivity, solubility, and biological activity.

Table 1: Comparison of Position 5 Substituents

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Characteristics
This compound Bromo C₁₀H₉BrN₂O₂ 269.1 95–97 Halogen bond donor; facilitates Suzuki couplings
Methyl 5-(trifluoromethoxy)-1H-indazole-3-carboxylate Trifluoromethoxy C₁₀H₇F₃N₂O₃ 268.17 95 Enhanced lipophilicity (logP ~2.5) due to CF₃ group
Methyl 5-methoxy-1H-indazole-3-carboxylate Methoxy C₁₀H₁₀N₂O₃ 218.20 95 Susceptible to O-demethylation in vivo
Methyl 5-amino-1H-indazole-3-carboxylate Amino C₉H₉N₃O₂ 207.19 97 Prone to oxidation; used in diazotization

Key Findings :

  • Bromine enhances electrophilicity, enabling palladium-catalyzed cross-coupling reactions.
  • Trifluoromethoxy increases metabolic resistance but reduces aqueous solubility.
  • Methoxy and amino groups introduce polar interactions but require protective strategies during synthesis .

Ester Group Variations at Position 3

The methyl ester group impacts solubility and stability. Ethyl esters, for example, exhibit higher lipophilicity.

Table 2: Comparison of Ester Groups

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) Purity (%) Key Characteristics
This compound Methyl C₁₀H₉BrN₂O₂ 269.1 95–97 Lower logP (~2.1); limited water solubility
Ethyl 5-bromo-1H-indazole-3-carboxylate Ethyl C₁₀H₉BrN₂O₂ 269.1 95 Higher logP (~2.8); preferred in lipid-rich formulations

Key Findings :

  • Ethyl esters are more lipophilic, favoring blood-brain barrier penetration.
  • Methyl esters are metabolized faster due to esterase susceptibility .

N1 Substituent Variations

The N1-methyl group confers stability, while other substituents like tetrahydropyran (THP) serve as protective groups.

Table 3: Comparison of N1 Substituents

Compound Name N1 Substituent Molecular Formula Molecular Weight (g/mol) Purity (%) Key Characteristics
This compound Methyl C₁₀H₉BrN₂O₂ 269.1 95–97 Resists N-dealkylation; improves bioavailability
Methyl 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-3-carboxylate THP C₁₄H₁₅BrN₂O₃ 339.2 95 Protects N1 during synthesis; requires acidic cleavage
Methyl 5-bromo-1H-indazole-3-carboxylate Hydrogen C₉H₇BrN₂O₂ 255.07 95 Reactive NH site for alkylation/acylation

Key Findings :

  • N1-methyl reduces metabolic degradation, making it suitable for oral drugs.
  • THP-protected derivatives are intermediates in multi-step syntheses .

Biological Activity

Methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate (MBMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

MBMICA has the molecular formula C_10H_8BrN_2O_2 and a molecular weight of approximately 255.07 g/mol. It appears as a white to off-white crystalline solid. The compound features a bromine atom at the 5-position of the indazole ring and a methyl ester functional group at the carboxylic acid position, which contributes to its biological activity and reactivity in synthetic organic chemistry.

Synthesis

The synthesis of MBMICA typically involves several steps, including regioselective alkylation processes that yield various derivatives. For instance, Takahashi et al. reported successful N1- and N2-alkylations of MBMICA using methyl iodide and potassium carbonate in dimethylformamide (DMF), achieving yields of 44% for N1-substituted and 40% for N2-substituted products .

Antitumor Activity

MBMICA has shown promising antitumor activity across various cancer cell lines. In studies evaluating its efficacy, MBMICA exhibited significant inhibition of cell proliferation, with IC50 values indicating potent activity against specific tumor types:

Cell Line IC50 (µM) Reference
KG125.3 ± 4.6
SNU1677.4 ± 6.2
Hep-G2Comparable to 5-FU

In particular, its structural analogs have been noted for their ability to inhibit key signaling pathways involved in tumor growth, such as the FGFR pathway .

The mechanism through which MBMICA exerts its antitumor effects involves modulation of apoptotic pathways. Research indicates that compounds similar to MBMICA can upregulate p53 protein levels while downregulating MDM2, leading to enhanced apoptosis in cancer cells . This suggests a dual mechanism where both direct cytotoxicity and regulatory effects on cell cycle proteins contribute to its antitumor properties.

Other Biological Activities

Beyond antitumor effects, MBMICA has been implicated in various biological activities:

  • Enzyme Inhibition : Compounds derived from MBMICA have shown inhibitory effects on enzymes such as FGFR1 and FGFR2, with IC50 values below 4.1 nM for some derivatives .
  • Regioselectivity Studies : The compound serves as a model for studying regioselective reactions in indazole derivatives, contributing to the understanding of nucleophilic substitution mechanisms .

Case Studies

Several studies have highlighted the biological potential of MBMICA:

  • Antiproliferative Studies : A comprehensive review indicated that indazole derivatives exhibit varying degrees of antiproliferative activity against different cancer cell lines, with MBMICA being part of this broader class showing significant promise .
  • Pharmacological Evaluations : Recent evaluations have demonstrated that MBMICA derivatives possess not only antitumor properties but also anti-inflammatory activities, making them candidates for further pharmacological development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate?

  • Methodological Answer : The compound can be synthesized via sequential bromination, alkylation, and esterification. For example, bromination of 1H-indazole-3-carboxylic acid derivatives using bromine in acetic acid at elevated temperatures (60–80°C) yields the 5-bromo intermediate. Subsequent N-methylation is achieved using methyl iodide and a base (e.g., K₂CO₃) in DMF. Finally, esterification with methanol under acidic conditions (e.g., H₂SO₄) produces the target compound. Reaction yields are highly dependent on solvent polarity and temperature optimization .

Q. How is the purity and identity of this compound confirmed experimentally?

  • Methodological Answer : Characterization relies on a combination of techniques:

  • ¹H/¹³C NMR : To confirm regioselectivity of alkylation and bromination (e.g., δ ~4.0 ppm for N-CH₃, δ ~7.5–8.5 ppm for aromatic protons) .
  • HRMS : For molecular weight verification (e.g., calculated vs. observed m/z).
  • HPLC/GC : To assess purity (>95% typically required for research-grade material) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Stability studies indicate degradation <5% over 12 months under these conditions. Avoid aqueous or protic solvents for long-term storage .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of N-alkylation in 1-methylindazole derivatives?

  • Methodological Answer : Regioselectivity (N1 vs. N2 alkylation) is influenced by:

  • Base selection : Bulky bases (e.g., DBU) favor N1-alkylation by sterically hindering N2.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.
  • Temperature : Lower temperatures (0–25°C) reduce side reactions. Chromatographic separation (e.g., silica gel) is often required to isolate the desired N1 isomer .

Q. How do reaction conditions influence the yield of this compound?

  • Methodological Answer : Key factors include:

ConditionOptimal RangeYield Impact
Bromination temp60–80°CHigher temps increase Br incorporation but risk decomposition .
EsterificationMethanol + H₂SO₄, 12hProlonged reaction time improves ester conversion (>90%) .
SolventAcetic acid (Br step)Polar solvents enhance electrophilic substitution .

Q. What computational methods predict the physicochemical properties of this compound?

  • Methodological Answer :

  • LogP/LogS : Predicted via Molinspiration or ACD/Labs software (e.g., ESOL LogS ≈ –3.2 indicates moderate solubility) .
  • TPSA : Calculated as ~65 Ų, suggesting low blood-brain barrier permeability .
  • DFT simulations : To model electronic effects of the bromo substituent on reactivity in cross-coupling reactions .

Q. How does the bromo substituent affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine at C5 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed coupling with arylboronic acids generates biaryl derivatives, which are valuable in medicinal chemistry. Reaction efficiency depends on ligand choice (e.g., XPhos) and solvent (toluene/EtOH) .

Q. What role does this compound serve in medicinal chemistry research?

  • Methodological Answer : It is a key intermediate for:

  • Kinase inhibitors : The indazole core is a scaffold for ATP-binding site targeting .
  • Anticancer agents : Bromine enables functionalization via cross-coupling to introduce pharmacophores (e.g., aryl groups for π-π stacking) .
  • SAR studies : Methyl ester derivatives are hydrolyzed to carboxylic acids for prodrug development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate
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methyl 5-bromo-1-methyl-1H-indazole-3-carboxylate

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